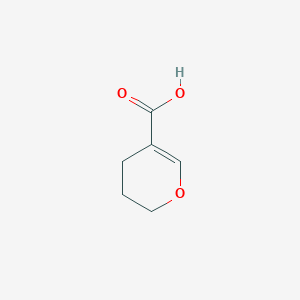

3,4-dihydro-2H-pyran-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dihydro-2H-pyran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-6(8)5-2-1-3-9-4-5/h4H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBCYYGVLHFYSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=COC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547209 | |

| Record name | 3,4-Dihydro-2H-pyran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40915-37-5 | |

| Record name | 3,4-Dihydro-2H-pyran-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40915-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-2H-pyran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-pyran-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dihydro-2H-pyran-5-carboxylic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-dihydro-2H-pyran-5-carboxylic acid, a heterocyclic compound of growing interest in organic synthesis and medicinal chemistry. This document details its synthesis, physicochemical properties, and spectroscopic characterization. Furthermore, it explores the potential biological activities and applications in drug development based on the known reactivity of its functional groups and the bioactivity of structurally related dihydropyran derivatives.

Introduction

This compound is a cyclic organic compound featuring a dihydropyran ring functionalized with a carboxylic acid group at the 5-position.[1] This arrangement, specifically an α,β-unsaturated carboxylic acid within a heterocyclic system, imparts unique electronic and chemical properties, making it a versatile building block for the synthesis of more complex molecules.[1] The dihydropyran motif is present in a variety of natural products and biologically active compounds, suggesting the potential of its derivatives in pharmaceutical and agrochemical applications.[1][2] This guide aims to consolidate the current knowledge on this compound to facilitate further research and development.

Physicochemical and Spectroscopic Properties

This compound is commercially available as a solid, typically with a purity of 97% or higher.[3][4] A summary of its known and predicted physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈O₃ | [3][5] |

| Molecular Weight | 128.13 g/mol | [5] |

| Appearance | Solid | [4][5] |

| Purity | ≥97% | [3][4] |

| CAS Number | 40915-37-5 | [3] |

| Estimated pKa | 4.2 - 4.8 | [1] |

| Predicted XlogP | 0.4 | [6] |

The spectroscopic data for this compound are consistent with its chemical structure. The key expected spectral features are outlined in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the vinyl proton, the methylene groups of the dihydropyran ring, and the acidic proton of the carboxylic acid. |

| ¹³C NMR | Resonances for the carbonyl carbon, the olefinic carbons, and the saturated carbons of the ring. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=C stretch of the alkene. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Synthesis of this compound

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 6-chloro-2-oxohexanoate (Haloketone Intermediate)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl acetoacetate in a suitable alcoholic solvent (e.g., methanol, ethanol).[7]

-

Add a base, such as sodium methoxide, to the solution to generate the enolate of methyl acetoacetate.

-

Slowly add 1-bromo-3-chloropropane to the reaction mixture.[7]

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]

-

After completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude haloketone intermediate.[7]

Step 2: Cyclization to Methyl 3,4-dihydro-2H-pyran-5-carboxylate

-

Dissolve the crude haloketone intermediate in an appropriate solvent.

-

Treat the solution with a base, such as sodium methoxide, to effect O-alkylation and subsequent cyclization.[7]

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete as indicated by TLC.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by fractional distillation or column chromatography to obtain pure methyl 3,4-dihydro-2H-pyran-5-carboxylate.[7]

Step 3: Hydrolysis to this compound

-

Dissolve the purified methyl 3,4-dihydro-2H-pyran-5-carboxylate in a mixture of water and a co-solvent like methanol or tetrahydrofuran.

-

Add a stoichiometric amount of a base (e.g., sodium hydroxide or lithium hydroxide) or a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).

-

Heat the mixture to reflux and monitor the disappearance of the starting ester by TLC.

-

Upon completion, cool the reaction mixture and, if basic hydrolysis was performed, acidify with a mineral acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Reactivity and Chemical Properties

The reactivity of this compound is primarily dictated by the carboxylic acid functionality and the electron-deficient double bond.

Caption: Key reactions of this compound.

-

Acidity: As an α,β-unsaturated carboxylic acid, it is a weak acid with an estimated pKa in the range of 4.2-4.8.[1]

-

Esterification and Amide Formation: The carboxylic acid group can readily undergo standard esterification and amidation reactions.

-

Reactions at the Double Bond: The conjugated system makes the β-carbon susceptible to nucleophilic attack (Michael addition).

Potential Biological Activity and Applications in Drug Development

While specific biological data for this compound is limited, the dihydropyran scaffold is a recognized pharmacophore. Derivatives of dihydropyrans have demonstrated a range of biological activities, suggesting potential avenues for the application of this core structure in drug discovery.

-

Anticancer Activity: Related dihydropyran-containing compounds have shown cytotoxic effects against various cancer cell lines.[8] The mechanism of action is often associated with the induction of apoptosis and cell cycle arrest.[8]

-

Antimicrobial Activity: Several dihydropyran derivatives have been investigated for their ability to inhibit the growth of various bacterial and fungal strains.[1][8]

-

Receptor Modulation: Derivatives of the closely related 3,4-dihydro-2H-pyran-2-carboxaldehyde have exhibited potent activity as receptor agonists, indicating the potential for this scaffold in modulating specific biological targets.[8][9]

The carboxylic acid moiety of this compound provides a handle for the synthesis of a library of derivatives that can be screened for various biological activities.

Caption: Logical workflow for the use of the title compound in drug discovery.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its straightforward, albeit not yet fully optimized, synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of diverse molecular architectures. While its own biological profile is yet to be extensively studied, the documented activities of related dihydropyran derivatives provide a strong rationale for its exploration in drug discovery programs targeting cancer, infectious diseases, and other therapeutic areas. This technical guide provides a foundational understanding of this compound to encourage and support further research into its properties and applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 3,4-Dihydro-2H-pyran | 110-87-2 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. PubChemLite - this compound (C6H8O3) [pubchemlite.lcsb.uni.lu]

- 7. CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

3,4-dihydro-2H-pyran-5-carboxylic acid chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 3,4-dihydro-2H-pyran-5-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in organic synthesis, medicinal chemistry, and materials science. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and potential synthetic routes.

Chemical Structure and IUPAC Name

IUPAC Name: this compound[1]

The structure of this compound consists of a six-membered dihydropyran ring with a carboxylic acid functional group attached at the 5-position. The presence of the ether linkage and the carboxylic acid group within a partially unsaturated ring system confers upon it a unique reactivity profile, making it a valuable building block in synthetic chemistry.

Chemical Structure:

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that some of the data are predicted values and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₃ | [2][3][4] |

| Molecular Weight | 128.13 g/mol | [2] |

| Appearance | Solid, beige solid | [2][4] |

| Purity | ≥97% | [3] |

| CAS Number | 40915-37-5 | [3] |

| InChI Key | MIBCYYGVLHFYSD-UHFFFAOYSA-N | [2][4] |

| SMILES | O=C(O)C1=COCCC1 | [2][4] |

| Predicted XlogP | 0.4 | |

| Storage | Room temperature | [3] |

Synthesis and Reactivity

Caption: A conceptual two-step workflow for the synthesis of this compound.

Experimental Protocols

While a specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature, a general procedure can be proposed based on the synthesis of its methyl ester and standard organic chemistry transformations.

Step 1: Synthesis of Methyl 3,4-dihydro-2H-pyran-5-carboxylate (Intermediate)

This step is based on a patented process for a similar derivative.[1]

-

Alkylation: 1-Bromo-3-chloropropane is alkylated with methyl acetoacetate in the presence of a base (e.g., sodium methoxide) in an alcoholic solvent. This reaction forms a halo-ketone intermediate.

-

O-Alkylation and Cyclization: The intermediate halo-ketone undergoes an intramolecular O-alkylation, again in the presence of a base like sodium methoxide, to yield the cyclized product, methyl 3,4-dihydro-2H-pyran-5-carboxylate.

-

Purification: The crude product can be purified by fractional distillation.

Step 2: Hydrolysis to this compound (Final Product)

This is a standard ester hydrolysis reaction.

-

Reaction: The methyl 3,4-dihydro-2H-pyran-5-carboxylate intermediate is subjected to hydrolysis. This can be achieved under acidic (e.g., refluxing with aqueous HCl) or basic (e.g., refluxing with aqueous NaOH followed by acidic workup) conditions.

-

Workup and Purification: After the reaction is complete, the product is isolated by extraction. If basic hydrolysis is used, the reaction mixture is first acidified to precipitate the carboxylic acid. The crude product can then be purified by recrystallization or column chromatography.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C=C and C-O bonds of the dihydropyran ring.

-

Melting Point Analysis: To determine the melting point of the solid product, which is an indicator of its purity.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the chemical sciences. Further experimental investigation is encouraged to establish detailed synthetic protocols and a comprehensive profile of its physical and chemical properties.

References

Spectroscopic Profile of 3,4-dihydro-2H-pyran-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-dihydro-2H-pyran-5-carboxylic acid, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data alongside established methodologies for spectral acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound (CAS No: 40915-37-5, Molecular Formula: C₆H₈O₃).[1][2][3][4]

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.0-7.5 | Singlet | 1H | =CH- |

| ~4.0-4.5 | Triplet | 2H | -O-CH₂- |

| ~2.2-2.6 | Triplet | 2H | =C-CH₂- |

| ~1.8-2.2 | Multiplet | 2H | -CH₂- |

Note: Predicted values are based on typical chemical shifts for similar functional groups. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.[5]

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~170-180 | -COOH |

| ~140-150 | =C(COOH)- |

| ~100-110 | =CH- |

| ~65-75 | -O-CH₂- |

| ~20-30 | =C-CH₂- |

| ~15-25 | -CH₂- |

Note: These are estimated chemical shift ranges based on analogous structures.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1650 | Medium | C=C stretch |

| ~1210-1320 | Strong | C-O stretch (Carboxylic acid) |

| ~1050-1150 | Strong | C-O stretch (Ether) |

Note: The presence of hydrogen bonding in the solid state significantly broadens the O-H stretching vibration and lowers the C=O stretching frequency.

Table 4: Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Predicted Relative Abundance | Assignment |

| 128.04735 | High | [M]⁺ (Molecular Ion) |

| 111.04461 | Moderate | [M - OH]⁺ or [M - H₂O + H]⁺ |

| 83.04966 | Moderate | [M - COOH]⁺ |

| 55.01839 | High | [C₄H₃O]⁺ |

Note: Predicted fragmentation patterns are based on the structure of the molecule. The molecular ion peak is expected to be prominent.[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of solid this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[6]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[6][7] Chloroform-d is a common first choice for many organic molecules.[7]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[8]

-

The final sample height in the NMR tube should be at least 4.5 cm.[8]

2. Data Acquisition:

-

The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-16 ppm), and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single peaks for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary.

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

ATR is a common and convenient method for solid samples, requiring minimal preparation.[9]

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[10]

-

Place a small amount of the solid this compound sample directly onto the crystal surface, ensuring complete coverage of the crystal.[10]

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[10]

2. Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.[11]

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

1. Sample Preparation (for Gas Chromatography-Mass Spectrometry - GC-MS):

-

Due to the low volatility of carboxylic acids, derivatization is often required for GC-MS analysis.[12][13] A common method is esterification to form a more volatile methyl ester.

-

Alternatively, for direct infusion analysis using techniques like Electrospray Ionization (ESI), dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[12]

2. Data Acquisition (Electron Ionization - EI for GC-MS):

-

The sample is introduced into the ion source where it is bombarded with high-energy electrons (typically 70 eV).

-

This causes ionization and fragmentation of the molecule.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. PubChemLite - this compound (C6H8O3) [pubchemlite.lcsb.uni.lu]

- 3. Chemscene ChemScene | this compound | 10G | CS-W001843 | Fisher Scientific [fishersci.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. How To [chem.rochester.edu]

- 8. How to make an NMR sample [chem.ch.huji.ac.il]

- 9. jascoinc.com [jascoinc.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. gammadata.se [gammadata.se]

- 12. benchchem.com [benchchem.com]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

physical and chemical properties of 3,4-dihydro-2H-pyran-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-2H-pyran-5-carboxylic acid, a heterocyclic organic compound, is a versatile building block in organic synthesis and holds potential for applications in pharmaceutical and agrochemical development.[1] Its unique structure, featuring a dihydropyran ring fused with a carboxylic acid moiety, imparts specific chemical reactivity and physical characteristics that are of significant interest to researchers. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with available experimental data and synthetic considerations.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various chemical transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₃ | [2][3][4] |

| Molecular Weight | 128.13 g/mol | [2] |

| Appearance | Solid, Beige Solid | [2][4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa (estimated) | 4.2 - 4.8 | [1] |

| Solubility | Soluble in some organic solvents and water. Specific quantitative data is limited. | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While specific experimental spectra for this compound are not widely published, the expected characteristic signals based on its structure are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the dihydropyran ring and the carboxylic acid proton. The olefinic proton on the double bond would appear in the downfield region. The methylene protons adjacent to the oxygen and the other methylene protons on the ring would exhibit distinct chemical shifts and coupling patterns. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a very downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a significantly downfield chemical shift. The two olefinic carbons and the three methylene carbons of the pyran ring would have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

A broad O-H stretching band for the carboxylic acid group, typically in the region of 3300-2500 cm⁻¹.[6]

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.[6]

-

C-O stretching bands for the ether linkage in the pyran ring and the carboxylic acid.

-

C=C stretching for the double bond within the pyran ring.

-

C-H stretching and bending vibrations for the methylene groups.

Mass Spectrometry (MS)

The mass spectrum of this compound under electron ionization (EI) would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxyl group (COOH), water (H₂O), and other characteristic fragments from the dihydropyran ring.[7]

Synthesis and Purification

Synthesis

Several synthetic routes can be envisioned for the preparation of this compound. General methods for the synthesis of dihydropyran derivatives often involve hetero-Diels-Alder reactions or intramolecular cyclizations.[8] A plausible approach for the synthesis of the target molecule could involve the following conceptual workflow:

Caption: A conceptual workflow for the synthesis of this compound.

A more specific, documented method involves the hydrolysis of the corresponding methyl ester, methyl 3,4-dihydro-2H-pyran-5-carboxylate.[1] The synthesis of this ester can be achieved through a multi-step process starting from 1-bromo-3-chloropropane and methyl acetoacetate.[1]

Experimental Protocol (for methyl 3,4-dihydro-2H-pyran-5-carboxylate synthesis):

This protocol is adapted from a patented procedure and outlines the synthesis of the methyl ester, which can be a precursor to the desired carboxylic acid.[1]

-

Alkylation: 1-Bromo-3-chloropropane is alkylated with methyl acetoacetate in the presence of an alcoholic solvent to yield a haloketone intermediate.

-

O-alkylation and Cyclization: The resulting haloketone is treated with sodium methoxide to induce O-alkylation and subsequent intramolecular cyclization, affording crude methyl 3,4-dihydro-2H-pyran-5-carboxylate.

-

Purification: The crude product is purified by fractional distillation to obtain the pure methyl ester.

Hydrolysis to the Carboxylic Acid:

The final step to obtain this compound would involve the hydrolysis of the methyl ester under acidic or basic conditions, followed by neutralization and extraction.

Purification

Purification of the final carboxylic acid product would typically involve the following steps:

Caption: A general workflow for the purification of this compound.

Reactivity and Potential Applications

As an α,β-unsaturated carboxylic acid, this compound is expected to undergo reactions characteristic of both functional groups. The carboxylic acid moiety can be converted to esters, amides, acid chlorides, and other derivatives. The double bond can participate in addition reactions and can influence the reactivity of the carbonyl group through conjugation.

The dihydropyran scaffold is present in numerous biologically active molecules, suggesting that derivatives of this compound could be valuable in drug discovery.[9] For instance, dihydropyran derivatives have been investigated for their potential as receptor agonists.[9] The carboxylic acid handle provides a convenient point for modification and for the synthesis of a library of compounds for biological screening.

Conclusion

This compound is a heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. While some of its fundamental properties have been estimated or are inferred from related structures, a comprehensive experimental characterization is still needed in the scientific literature. This guide consolidates the available information to provide a solid foundation for researchers and professionals working with this versatile molecule. Further experimental investigation into its physical properties, detailed synthetic protocols, and biological activities will undoubtedly expand its applications in science and industry.

References

- 1. CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents [patents.google.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 2H-Pyran, 3,4-dihydro- [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

- 9. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanisms of 3,4-Dihydro-2H-pyran-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving 3,4-dihydro-2H-pyran-5-carboxylic acid, a versatile heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. This document details key synthetic transformations, including the preparation of the title compound, and its subsequent reactions such as esterification, amide formation, cycloaddition, and ring-opening reactions. Experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its use in research and development.

Core Reactions and Mechanisms

This compound exhibits a rich reactivity profile owing to the presence of both a carboxylic acid moiety and an electron-rich enol ether system within the dihydropyran ring. This unique combination allows for a diverse range of chemical transformations, making it a valuable scaffold in the synthesis of complex molecules.

Synthesis of this compound

A primary route to this compound is through the haloform reaction of a corresponding methyl ketone precursor, such as 5-acetyl-3,4-dihydro-2H-pyran. This reaction proceeds via the exhaustive halogenation of the methyl group in the presence of a base, followed by nucleophilic acyl substitution to yield the carboxylate, which is then protonated to afford the carboxylic acid.[1][2][3]

Experimental Protocol: Haloform Reaction

A solution of the methyl ketone precursor (e.g., 5-acetyl-3,4-dihydro-2H-pyran) in a suitable solvent like ethanol is treated with a sodium hypohalite solution (e.g., NaClO) at a controlled temperature, typically starting at 0 °C and then stirred at room temperature for several hours.[1] Upon completion, the reaction mixture is acidified to a low pH with a strong acid, such as concentrated HCl. The product, this compound, is then extracted with an organic solvent (e.g., dichloromethane), washed, dried, and purified, often by column chromatography.[1] A representative yield for this type of transformation is approximately 92%.[1]

Reaction Pathway: Haloform Reaction

Caption: Synthesis via Haloform Reaction.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality of this compound undergoes typical reactions such as esterification and amide bond formation.

Esterification can be achieved through various methods, including the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[4] A patent describes the preparation of methyl 3,4-dihydro-2H-pyran-5-carboxylate by reacting the corresponding halo-ketone precursor with sodium methoxide, which leads to O-alkylation and cyclization.[5]

Experimental Protocol: Esterification (General)

To a solution of this compound in an excess of the desired alcohol (e.g., methanol, ethanol), a catalytic amount of a strong acid (e.g., H₂SO₄) is added. The mixture is heated to reflux for several hours. After cooling, the excess alcohol is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to yield the ester, which can be further purified by distillation or chromatography.

Reaction Pathway: Fischer Esterification

Caption: Fischer Esterification Pathway.

Amide derivatives of this compound are readily synthesized using standard peptide coupling reagents or by converting the carboxylic acid to an acyl chloride followed by reaction with an amine. A study on the synthesis of 3,4-dihydro-2H-pyran-4-carboxamides from related precursors demonstrates the feasibility of forming the amide bond in this system with good yields (57-69%).[6][7]

Experimental Protocol: Amide Coupling

To a solution of this compound in an appropriate solvent (e.g., DMF or DCM), a coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) are added. The desired amine is then introduced, and the reaction mixture is stirred at room temperature until completion. The product is isolated by extraction and purified by chromatography.

Reaction Pathway: Amide Formation

Caption: Amide Bond Formation Pathway.

Reactions Involving the Dihydropyran Ring

The enol ether double bond in the dihydropyran ring is susceptible to electrophilic attack and can participate in cycloaddition reactions. The ring itself can also undergo nucleophilic attack, leading to ring-opening.

The electron-rich double bond of the dihydropyran ring can act as a dienophile in hetero-Diels-Alder reactions. While specific examples with the carboxylic acid at the 5-position are not abundant in the literature, derivatives of 3,4-dihydro-2H-pyran are known to undergo such cycloadditions.[8] The reaction of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone, for instance, yields diastereoisomers of 3,4-dihydro-2H-pyrans in yields ranging from 37% to 65%.[8]

Logical Relationship: Hetero-Diels-Alder Reaction

Caption: Hetero-Diels-Alder Reaction.

The dihydropyran ring is susceptible to cleavage under nucleophilic conditions. The presence of an electron-withdrawing group, such as a carbonyl or carboxyl group at the 5-position, can activate the ring towards nucleophilic attack. Reactions of 5-acyl-3,4-dihydro-2H-pyrans with nucleophiles can lead to ring-opened products.[9][10] For example, the reaction of 3,4-dihydropyran-5-carbaldehyde with ammonia results in the opening of the dihydropyran ring.

Experimental Workflow: Nucleophilic Ring Opening

Caption: Nucleophilic Ring-Opening Workflow.

Quantitative Data Summary

| Reaction Type | Reagents | Product | Yield (%) | Reference |

| Haloform Reaction | 5-Acetyl-3,4-dihydro-2H-pyran, NaClO, HCl | This compound | ~92 | [1] |

| Amide Formation | 4-Oxoalkane-1,1,2,2-tetracarbonitriles, Aldehydes, HCl | 3,4-Dihydro-2H-pyran-4-carboxamides | 57-69 | [6][7] |

| Hetero-Diels-Alder | 3-Aryl-2-benzoyl-2-propenenitriles, N-vinyl-2-oxazolidinone | 3,4-Dihydro-2H-pyrans | 37-65 | [8] |

Spectroscopic Data

Spectroscopic data for this compound and its derivatives are crucial for characterization.

-

¹H NMR: Key signals include those for the vinylic proton, the protons on the dihydropyran ring, and the carboxylic acid proton (if not exchanged).

-

¹³C NMR: Characteristic peaks for the carbonyl carbon of the carboxylic acid, the olefinic carbons, and the carbons of the dihydropyran ring are expected.

-

FTIR: A strong carbonyl stretch for the carboxylic acid (around 1700-1725 cm⁻¹) and C=C stretching for the enol ether will be prominent.

-

Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns can confirm the structure.

Spectra for related compounds such as ethyl 2H-pyran-5-carboxylate, 3,4-dihydro-2-methyl-4-oxo-6-phenyl- are available in spectral databases.[11]

This technical guide serves as a foundational resource for understanding and utilizing the reaction mechanisms of this compound in synthetic chemistry. The provided data and protocols aim to empower researchers in the development of novel molecules with potential applications in pharmaceuticals and other fields.

References

- 1. Haloform Reaction | NROChemistry [nrochemistry.com]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. Haloform reaction - Wikipedia [en.wikipedia.org]

- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 5. CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents [patents.google.com]

- 6. BJOC - Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. soc.chim.it [soc.chim.it]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

Biological Activity of 3,4-dihydro-2H-pyran-5-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-pyran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds. The introduction of a carboxylic acid group at the 5-position, along with other substitutions, gives rise to a class of derivatives with diverse and promising biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 3,4-dihydro-2H-pyran-5-carboxylic acid derivatives and structurally related compounds, addressing their potential in drug discovery and development.

Core Synthesis Strategies

The synthesis of substituted dihydropyran derivatives, including those with a carboxylic acid or a precursor functional group at the 5-position, is often achieved through multicomponent reactions. A common and efficient method is the one-pot condensation of an aldehyde, an active methylene compound (like malononitrile), and a β-ketoester (such as ethyl acetoacetate). This reaction is typically catalyzed by a base, such as piperidine or potassium hydroxide, and can often be performed under environmentally friendly conditions.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of dihydropyran derivatives.

Caption: General workflow for the synthesis and biological screening of dihydropyran derivatives.

Biological Activities and Quantitative Data

Derivatives of the dihydropyran scaffold have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The nature and position of substituents on the pyran ring play a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

Several studies have reported the antimicrobial potential of dihydropyran derivatives against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential cellular processes in the microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Dihydropyran Derivatives

| Compound ID | R1 | R2 | R3 | Test Organism | MIC (µg/mL) | Reference |

| 4g | 4-Cl-Ph | CN | COOCH3 | Staphylococcus aureus | - | [1] |

| Bacillus subtilis | - | [1] | ||||

| Escherichia coli | - | [1] | ||||

| CDCHD | - | - | - | Enterobacterales | 0.25-16 | [2] |

| Acinetobacter baumannii | 0.5-32 | [2] | ||||

| Pseudomonas aeruginosa | 0.5-32 | [2] |

Note: Specific MIC values for 4g were not provided in the abstract, but it was highlighted as the most potent antimicrobial agent among the tested series.[1]

Anticancer Activity

The anticancer properties of dihydropyran derivatives are a significant area of research. These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[2] The PI3K/AKT signaling pathway has been identified as a target for some dihydropyran-based macrolides.[3]

Table 2: Anticancer Activity (IC50) of Dihydropyran Derivatives

| Compound ID | R Group on Phenyl | Cancer Cell Line | IC50 (µM) | Reference |

| 4g | 4-NO₂ | SW-480 (Colon) | 34.6 | [4] |

| MCF-7 (Breast) | 42.6 | [4] | ||

| 4i | 4-Cl | SW-480 (Colon) | 35.9 | [4] |

| MCF-7 (Breast) | 34.2 | [4] | ||

| 4j | 3,4,5-(OCH₃)₃ | SW-480 (Colon) | 38.6 | [4] |

| MCF-7 (Breast) | 26.6 | [4] | ||

| 10 | (macrolide) | HL-60 (Leukemia) | 1.10 ± 0.075 | [3] |

Anti-inflammatory Activity

Certain dihydropyran derivatives have exhibited anti-inflammatory properties, potentially through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Table 3: Anti-inflammatory Activity of Dihydropyran and Related Derivatives

| Compound ID | Assay | Target | Inhibition/IC50 | Reference |

| Thiourea Derivative 4 | In vitro | 5-LOX | IC₅₀ = 0.30 µM | [5] |

| Thiourea Derivatives 1-5 | In vitro | COX-2 | No significant inhibition | [5] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole 13b | In vitro (LPS-induced RAW264.7 cells) | NO, IL-6, TNF-α | Potent inhibition | [6] |

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of dihydropyran derivatives, compiled from the literature.

General Procedure for the Synthesis of 2-Amino-4H-pyran Derivatives

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol) is dissolved in ethanol (10 mL). A catalytic amount of piperidine (2-3 drops) is added to the solution. The reaction mixture is then stirred at room temperature for a specified time (typically 2-6 hours), during which a solid product usually precipitates. The solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-amino-4H-pyran derivative.[7]

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) of the synthesized compounds are determined using the broth microdilution method in 96-well microtiter plates. Bacterial strains are cultured overnight and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth. The compounds are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in the broth to achieve a range of concentrations. Each well is inoculated with the bacterial suspension. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.[4]

In Vitro Anti-inflammatory Activity Assay (COX-2 and 5-LOX Inhibition)

The inhibitory activity of the compounds against COX-2 and 5-LOX can be determined using commercially available fluorometric or colorimetric inhibitor screening kits. The assays are typically performed in 96-well plates. The compounds are pre-incubated with the respective enzyme (COX-2 or 5-LOX) before the addition of the substrate (arachidonic acid). The fluorescence or absorbance is measured over time to determine the rate of the enzymatic reaction. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the test compounds. The IC₅₀ values are determined from the dose-response curves.[5]

Potential Mechanism of Action

While the precise signaling pathways for many this compound derivatives are yet to be fully elucidated, studies on structurally related compounds provide insights into their potential mechanisms of action, particularly in cancer. One proposed pathway involves the inhibition of the PI3K/AKT signaling cascade, which is a critical pathway for cell survival and proliferation.

Hypothetical Signaling Pathway for Anticancer Activity

The following diagram illustrates a plausible mechanism by which a dihydropyran derivative might induce apoptosis in cancer cells through the inhibition of the PI3K/AKT pathway.

Caption: Hypothetical PI3K/AKT signaling pathway targeted by a dihydropyran derivative, leading to apoptosis.

Conclusion and Future Perspectives

Derivatives of this compound and related structures represent a promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility through multicomponent reactions makes them attractive scaffolds for the development of novel therapeutic agents. While significant research has been conducted on various dihydropyran analogues, there is a clear need for more focused studies on derivatives bearing the 5-carboxylic acid moiety to fully elucidate their structure-activity relationships and therapeutic potential. Future research should aim to synthesize and screen a wider range of these specific derivatives, investigate their detailed mechanisms of action, and optimize their pharmacokinetic and pharmacodynamic properties for potential clinical applications in the fields of infectious diseases, oncology, and inflammatory disorders.

References

- 1. Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor activities of biscoumarin and dihydropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry of dihydropyran-based medium ring macrolides related to aspergillides: selective inhibition of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. growingscience.com [growingscience.com]

An In-depth Technical Guide to 3,4-dihydro-2H-pyran-5-carboxylic Acid Derivatives and Analogues as Antiproliferative Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a promising class of heterocyclic compounds, the 3,4-dihydro-2H-pyran-5-carboxylic acid derivatives and their analogues, with a focus on their potential as antiproliferative agents. This document details their synthesis, biological evaluation, and mechanism of action, presenting key data in a structured format to facilitate research and development efforts in oncology.

Introduction

The 3,4-dihydro-2H-pyran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. Derivatives of this compound, in particular, have garnered interest for their potential therapeutic applications, including anticancer properties. This guide focuses on a series of dihydropyranopyran analogues, which incorporate the core dihydropyran structure, and have demonstrated significant antiproliferative effects against human cancer cell lines.

Quantitative Analysis of Antiproliferative Activity

A series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized and evaluated for their in vitro anticancer activity against human colorectal adenocarcinoma (SW-480) and breast cancer (MCF-7) cell lines using the MTT assay. Cisplatin was utilized as a positive control. The half-maximal inhibitory concentrations (IC50) for these compounds are summarized in the table below.

| Compound | R (Substitution on Phenyl Ring) | IC50 (µM) vs. SW-480 | IC50 (µM) vs. MCF-7 |

| 4a | H | 90.5 | 65.2 |

| 4b | 3-OH | 54.3 | 50.1 |

| 4c | 4-OH | 41.2 | 48.7 |

| 4d | 4-OCH3 | 87.2 | 104.9 |

| 4e | 4-CH3 | 51.6 | 71.0 |

| 4f | 4-F | 45.3 | 53.4 |

| 4g | 4-NO2 | 34.6 | 42.6 |

| 4h | 4-CF3 | 67.2 | 60.3 |

| 4i | 4-Cl | 35.9 | 34.2 |

| 4j | 3,4,5-(OCH3)3 | 38.6 | 26.6 |

| Cisplatin | - | 15.7 | 18.2 |

Data sourced from a study on 5-oxo-dihydropyranopyran derivatives.[1]

The results indicate that derivatives with electron-withdrawing groups at the para position of the C4-phenyl ring, such as nitro (4g) and chloro (4i), and the trimethoxy-substituted derivative (4j) exhibited the most potent antiproliferative activities against both cell lines.[1]

Mechanism of Action: Targeting the Cell Cycle

Molecular docking studies suggest that these dihydropyranopyran derivatives may exert their antiproliferative effects by inhibiting cyclin-dependent kinase 2 (CDK2).[1] CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Inhibition of CDK2 leads to cell cycle arrest and can subsequently induce apoptosis.

The proposed mechanism involves the binding of the dihydropyranopyran derivatives to the ATP-binding pocket of CDK2. Specific interactions, such as hydrogen bonds with residues like GLU81 and LEU83, and hydrophobic interactions within the binding site, are believed to contribute to the inhibitory activity.[1]

Below is a diagram illustrating the role of CDK2 in the cell cycle and the proposed point of intervention for the this compound analogues.

Caption: Role of CDK2 in the G1/S cell cycle transition and its inhibition.

Experimental Protocols

General Synthesis of Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate Derivatives (4a-j)

Materials:

-

Substituted aromatic aldehyde (1 mmol)

-

Ethyl cyanoacetate (1 mmol)

-

4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

-

Piperidine (0.1 mmol)

-

Ethanol (10 mL)

Procedure:

-

A mixture of the substituted aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), 4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), and piperidine (0.1 mmol) in ethanol (10 mL) is stirred at room temperature.[1]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the precipitate formed is filtered, washed with cold ethanol, and dried.[1]

-

The crude product is recrystallized from ethanol to yield the pure dihydropyranopyran derivative.[1]

For specific yields and characterization data for each derivative (4a-j), refer to the source literature.[1]

Antiproliferative Activity Assessment: MTT Assay

This protocol is a standard method for assessing cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., SW-480, MCF-7)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds dissolved in dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^3 cells per well in 100 µL of complete medium and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

-

Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (containing the same concentration of DMSO used to dissolve the compounds) and a positive control (e.g., cisplatin) are also included. The plates are then incubated for an additional 48 hours.[1]

-

MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1]

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

Caption: Experimental workflow for apoptosis detection by flow cytometry.

Procedure:

-

Cell Preparation: Cells are treated with the test compound for the desired time. Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide are added.

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are quantified based on their fluorescence signals.

Conclusion and Future Directions

The this compound analogues, specifically the dihydropyranopyran derivatives presented, demonstrate significant potential as antiproliferative agents. The structure-activity relationship data suggests that substitutions on the C4-phenyl ring play a crucial role in their activity. The proposed mechanism of action through CDK2 inhibition provides a solid foundation for further investigation and optimization.

Future research should focus on:

-

Expanding the library of derivatives to further probe the structure-activity relationship.

-

Confirming the inhibition of CDK2 and elucidating the downstream effects on the cell cycle and apoptosis through techniques such as Western blotting and cell cycle analysis.

-

Evaluating the most potent compounds in in vivo models of cancer to assess their efficacy and pharmacokinetic properties.

This technical guide provides a foundational resource for researchers aiming to explore and develop this promising class of compounds for cancer therapy.

References

A Technical Guide to the Natural Occurrence and Isolation of Dihydropyran Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural sources of dihydropyran-containing compounds, their diverse biological activities, and detailed methodologies for their extraction, isolation, and purification. Dihydropyran rings are significant structural motifs found in a wide array of natural products, contributing to their potent and varied pharmacological properties.

Natural Occurrence of Dihydropyran Compounds

The dihydropyran moiety is a key structural feature in numerous biologically active natural products derived from terrestrial and marine organisms. These compounds exhibit a broad spectrum of activities, making them attractive leads for drug discovery and development.

Terrestrial Sources

-

From Microorganisms: The fungus Penicillium sp. FO-4259 is a notable source of Arisugacins A and B , which are potent and selective inhibitors of acetylcholinesterase (AChE).[1][2][3] This selective inhibition makes them promising candidates for research into treatments for Alzheimer's disease.[2]

-

From Plants: The secoiridoid glycoside Swertiamarin is a major active component found in various medicinal plants, including Enicostemma littorale and species of the Swertia and Gentiana genera.[4][5] Swertiamarin is reported to have numerous pharmacological benefits, including hepatoprotective, anti-inflammatory, anti-diabetic, and antioxidant activities.[4][5] Another class of dihydropyran-containing compounds found in plants are iridoids, which have been isolated from species like Viburnum cylindricum.[6]

Marine Sources

-

From Sponges: Marine sponges are a rich source of complex macrolides with dihydropyran structures. Neopeltolide , isolated from a deep-water sponge of the family Neopeltidae, is a potent inhibitor of in vitro proliferation of human lung adenocarcinoma (A-549), human ovarian sarcoma (NCI-ADR-RES), and murine leukemia (P388) cell lines.[7][8] It also demonstrates significant antifungal activity against Candida albicans.[7][8]

Isolation and Purification Methodologies

The isolation of dihydropyran compounds from their natural sources involves a multi-step process, typically beginning with extraction followed by various chromatographic techniques for purification.

General Extraction Techniques

The initial step in isolating natural products is extraction from the source matrix. The choice of method depends on the stability of the target compound and the nature of the source material.

-

Maceration: This involves soaking the plant or fungal material in a solvent for a period of time. For example, cold maceration with methanol is used for extracting swertiamarin from Enicostemma littorale.[5][9]

-

Soxhlet Extraction: This is a continuous extraction method that is more efficient than maceration. It has been used for the successive extraction of compounds from Enicostemma axillare using a series of solvents of increasing polarity.[5]

-

Solvent Partitioning: After initial extraction, the crude extract is often partitioned between immiscible solvents (e.g., n-butanol and water) to separate compounds based on their polarity.[7][10]

Chromatographic Purification

Chromatography is indispensable for the separation and purification of individual compounds from complex extracts.

-

Column Chromatography: Gravity-driven column chromatography using silica gel is a standard method for the initial fractionation of extracts. The choice of mobile phase (eluent) is critical for effective separation.[9][11]

-

Flash Chromatography: This is a faster version of column chromatography that uses pressure to force the solvent through the column, leading to rapid and efficient separations. It has been successfully used for the isolation of Swertiamarin.[12]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode, is a high-resolution technique used for the final purification of compounds to a high degree of purity.[7][10]

Experimental Protocols

Detailed methodologies for the isolation of specific, biologically active dihydropyran compounds are outlined below.

Isolation of Swertiamarin from Enicostemma littorale

This protocol details a rapid method for isolating Swertiamarin.

-

Preparation of Plant Material: The whole plant of Enicostemma littorale is cleaned, shade-dried, and powdered.[9]

-

Defatting: The powdered plant material (25 g) is first defatted with petroleum ether to remove nonpolar lipids.[5][9]

-

Extraction: The defatted material is then extracted with methanol (4 x 200 mL) via cold maceration. The methanol extracts are combined and concentrated under a vacuum.[5][9]

-

Precipitation: The concentrated methanolic extract is treated with cold diethyl ether, which causes the precipitation of a solid containing Swertiamarin.[9][11]

-

Column Chromatography: The precipitate is dissolved and subjected to column chromatography on silica gel (60–120 mesh). The column is eluted with a gradient of ethyl acetate in petroleum ether, followed by a gradient of methanol in ethyl acetate.[9]

-

Monitoring and Identification: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) using a solvent system of ethyl acetate:methanol:water (7.7:1.5:0.5).[9] The identity and purity of the isolated Swertiamarin are confirmed by IR, UV, NMR, and mass spectrometry.[11]

Isolation of Neopeltolide from a Marine Sponge

This protocol describes the isolation of the macrolide Neopeltolide.

-

Extraction: A frozen sample of the Neopeltidae sponge (105 g) is exhaustively extracted with ethanol. The combined extracts are concentrated under reduced pressure.[10]

-

Solvent Partitioning: The resulting crude residue is partitioned between n-butanol and water. The n-butanol phase, containing Neopeltolide, is concentrated.[7][10]

-

Vacuum Column Chromatography: The n-butanol fraction is subjected to vacuum column chromatography on a silica gel stationary phase, using a step gradient of ethyl acetate in heptane for elution.[7]

-

Reversed-Phase HPLC: The enriched fraction from column chromatography is further purified by reversed-phase HPLC to yield pure Neopeltolide as a colorless oil.[7]

Quantitative Data Summary

The efficiency of isolation protocols can be compared based on the yield and purity of the final product.

| Compound | Source Organism | Extraction Method | Purification Method | Yield | Purity | Reference |

| Swertiamarin | Enicostemma littorale | Cold Maceration (Methanol) | Column Chromatography | 7.3% | 97.5% (HPLC) | [4] |

| Swertiamarin | Enicostemma littorale | Flash Chromatography | Flash Chromatography | 9.85% w/w | ~98.5% | [12] |

| Swertiamarin | Enicostemma axillare | Soxhlet Extraction (Ethyl Acetate) | Column Chromatography | 0.4% | Not Specified | [5] |

| Neopeltolide | Neopeltidae sponge | Maceration (Ethanol) | HPLC | Not Specified | >95% | [7][10] |

Visualized Workflows and Mechanisms

Diagrams created using DOT language to illustrate key processes and biological interactions.

Caption: General workflow for the isolation of dihydropyran compounds.

Caption: Inhibition of the PI3K/AKT signaling pathway by dihydropyran macrolides.[13]

Caption: Mechanism of Acetylcholinesterase inhibition by Arisugacin.[1][14]

References

- 1. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arisugacin, a novel and selective inhibitor of acetylcholinesterase from Penicillium sp. FO-4259 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Effective Method for Isolation of Pure Swertiamarin from Enicostemma littorale Blume | Semantic Scholar [semanticscholar.org]

- 5. Chemistry, Pharmacology and Therapeutic Potential of Swertiamarin – A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New Tetrahydropyrano[3,4-c]pyran-1(3H)-one Iridoid from Viburnam cylindricum – Oriental Journal of Chemistry [orientjchem.org]

- 7. digitalcommons.fau.edu [digitalcommons.fau.edu]

- 8. Neopeltolide, a macrolide from a lithistid sponge of the family Neopeltidae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. ijfans.org [ijfans.org]

- 13. Medicinal chemistry of dihydropyran-based medium ring macrolides related to aspergillides: selective inhibition of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

computational studies and molecular modeling of 3,4-dihydro-2H-pyran-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies and molecular modeling techniques applicable to the study of 3,4-dihydro-2H-pyran-5-carboxylic acid. This compound and its derivatives are of significant interest in medicinal chemistry, serving as building blocks for various bioactive molecules. Computational studies offer a powerful approach to understanding the physicochemical properties, reactivity, and biological interactions of this important scaffold.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, geometry, and spectroscopic properties of this compound. These studies provide fundamental insights into the molecule's reactivity and conformational preferences.

Methodologies

A common approach for quantum chemical calculations on dihydropyran derivatives involves geometry optimization and subsequent frequency calculations using DFT. A representative protocol is as follows:

Protocol for DFT Calculations:

-

Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A widely used method is the B3LYP functional with a 6-311++G(d,p) basis set.[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict infrared (IR) and Raman spectra.

-

Property Calculations: Various molecular properties can be calculated from the optimized geometry, including:

-

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to assess the molecule's electronic excitability and reactivity. The energy gap between HOMO and LUMO is an indicator of molecular stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, such as hyperconjugation and charge delocalization.

-

Acidity (pKa) Prediction: Quantum chemical methods can be employed to calculate the Gibbs free energy of deprotonation, which can then be used to predict the pKa of the carboxylic acid group.[2]

-

Data Presentation

The following table summarizes the typical quantum chemical data obtained for a dihydropyran derivative, illustrating the expected results for this compound.

| Parameter | Value (Representative) | Method | Reference |

| HOMO Energy | -6.5 eV | B3LYP/6-311++G(d,p) | [1] |

| LUMO Energy | -1.8 eV | B3LYP/6-311++G(d,p) | [1] |

| HOMO-LUMO Gap | 4.7 eV | B3LYP/6-311++G(d,p) | [1] |

| Dipole Moment | 3.2 D | B3LYP/6-311++G(d,p) | [1] |

| pKa (predicted) | 4.5 | REVPBE0/def2-TZVPPD | [2] |

Experimental Workflow

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is essential in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

Methodologies

For this compound and its analogs, molecular docking studies can be performed to investigate their binding to various protein targets, such as enzymes and receptors implicated in disease. A typical workflow is outlined below:

Protocol for Molecular Docking:

-

Receptor Preparation:

-

The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are typically removed.

-

Hydrogen atoms are added, and charges are assigned to the protein atoms.

-

-

Ligand Preparation:

-

The 3D structure of this compound is generated and optimized using a suitable force field (e.g., MMFF94) or quantum chemical methods.

-

Partial charges are assigned to the ligand atoms.

-

-

Binding Site Definition: The binding site on the receptor is defined, often based on the location of a co-crystallized ligand or through pocket detection algorithms.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide, or GOLD) is used to explore the conformational space of the ligand within the defined binding site and to score the different binding poses.

-

Analysis of Results: The predicted binding poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The docking scores are used to rank the potential binding affinities of different ligands.

Data Presentation

The results of a molecular docking study are typically summarized in a table that includes the docking scores and the key interacting residues.

| Ligand | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Dihydropyran Derivative | Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | Leu83, Gly11, Asp86 | Asp86, Gln131 |

| Dihydropyridine Analog | P-glycoprotein | -7.2 | Gln912, Ser909, Arg905 | Ser474, Val472 |

Experimental Workflow

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules over time. For this compound, MD simulations can be used to study its conformational dynamics in solution or to investigate the stability of its complex with a biological target.

Methodologies

MD simulations of a ligand-protein complex obtained from molecular docking can validate the predicted binding mode and provide insights into the flexibility of the complex.

Protocol for Molecular Dynamics Simulations:

-

System Setup:

-

The ligand-protein complex is placed in a simulation box.

-

The box is filled with a chosen water model (e.g., TIP3P).

-

Ions are added to neutralize the system and to mimic physiological salt concentration.

-

-

Force Field Parameterization: A suitable force field is chosen for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

-

Minimization: The energy of the system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant pressure and temperature (NPT ensemble).

-

Production Run: A long MD simulation (typically in the nanosecond to microsecond range) is performed to generate a trajectory of the system's dynamics.

-

Trajectory Analysis: The trajectory is analyzed to calculate various properties, such as:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify the flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the stability of hydrogen bonds between the ligand and the protein.

-

Binding Free Energy Calculations (e.g., MM/PBSA): To estimate the binding affinity.

-

Data Presentation

Key results from an MD simulation are often presented in a table summarizing the average values of important structural and energetic parameters.

| System | Simulation Time (ns) | Average RMSD (Å) | Average RMSF (Å) | Predicted Binding Free Energy (kcal/mol) |

| Ligand-Protein Complex | 100 | 1.5 ± 0.3 | 0.8 ± 0.2 | -25.5 ± 3.1 |

| Apo Protein | 100 | 1.2 ± 0.2 | 0.7 ± 0.1 | - |

Experimental Workflow

Conclusion

Computational studies and molecular modeling provide a powerful and versatile toolkit for investigating the properties and potential biological activities of this compound. By employing a combination of quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights that can guide the design and development of new therapeutic agents based on this promising scaffold. The methodologies and workflows presented in this guide offer a solid foundation for initiating and conducting such in silico investigations.

References

Methodological & Application

Applications of 3,4-Dihydro-2H-pyran-5-carboxylic Acid in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction